Methyl 2-cyano-3-(naphthalen-1-yl)acrylate
Description
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is a cyanoacrylate derivative featuring a naphthalene substituent at the β-position of the acrylate backbone. Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol (calculated).
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+ |
InChI Key |
SKXSARWCVFRQRV-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Protic Solvent Systems
Methanol serves as both the solvent and the esterifying agent in this method. A patent by Gearien et al. demonstrated that refluxing 1-naphthaldehyde with methyl cyanoacetate in methanol, catalyzed by pyrrolidine (<3 mol%), achieves yields exceeding 85%. The reaction proceeds via nucleophilic attack of the deprotonated methyl cyanoacetate on the aldehyde, followed by dehydration (Figure 1).
Table 1: Effect of Solvent on Reaction Efficiency
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | Pyrrolidine | 65 | 4 | 87 |
| Ethanol | Piperidine | 78 | 6 | 79 |
| IPA | Homopiperidine | 82 | 8 | 72 |
The choice of methanol over ethanol or isopropyl alcohol (IPA) minimizes side reactions, such as transesterification, while enhancing solubility of the naphthalene substrate.
Catalytic Secondary Amines
Secondary amines like piperidine or pyrrolidine (0.2–3 mol%) accelerate the reaction by facilitating enolate formation. Fadda et al. reported that reducing catalyst loading below 3 mol% suppresses imine byproduct formation, improving purity to >95%. Notably, the absence of metal catalysts avoids contamination issues in pharmaceutical applications.
Sodium Ethoxide-Mediated Condensation Under Mild Conditions
A greener variant employs sodium ethoxide (20 mol%) in ethanol at reflux or room temperature. While originally developed for ethyl esters, substituting methanol for ethanol adapts this method for methyl ester synthesis.
Mechanism and Kinetics
Sodium ethoxide deprotonates methyl cyanoacetate, generating a resonance-stabilized enolate that attacks 1-naphthaldehyde. Dehydration yields the α,β-unsaturated ester. At room temperature, the reaction completes in 8 hours with 75% yield, whereas reflux reduces the time to 1 hour (82% yield).
Table 2: Sodium Ethoxide Catalysis Under Varied Conditions
This method eliminates distillation steps and flammable solvents like benzene, aligning with green chemistry principles.
Piperidine-Catalyzed Synthesis in Toluene-Methanol Mixtures
Combining toluene with methanol (1:1 v/v) under reflux enhances reaction efficiency by azeotropically removing water. A study by Parthasarathy et al. achieved 87% yield in 10 hours using piperidine (0.5 mL) as the catalyst.
Solvent Effects on Yield
Toluene-methanol mixtures improve substrate solubility and drive dehydration equilibria. Comparative data reveal that pure methanol requires 3 days for 50% conversion, whereas the solvent mixture achieves full conversion in 10 hours.
Photocatalytic Knoevenagel Condensation Using Carbon Dots
A novel approach utilizes photo-activated carbon dots (HMF-CDs) under UV light (365 nm) in water-ethanol mixtures. This method achieves 98% yield in 30 minutes, leveraging the CDs’ light-absorbing properties to accelerate enolate formation.
Table 3: Photocatalytic vs. Thermal Conditions
| Condition | Catalyst | Light Source | Yield (%) |
|---|---|---|---|
| Thermal (65°C) | Piperidine | None | 76 |
| Photocatalytic | HMF-CDs | UV (365 nm) | 98 |
This method eliminates toxic catalysts and reduces energy consumption, though scalability remains under investigation.
Rhodium-Catalyzed Reductive Addition Under High-Pressure CO
A less conventional route involves rhodium chloride (RhCl3) in methanol under 50 atm CO at 160°C. This method converts 1-naphthaldehyde and methyl cyanoacetate into the target compound via reductive coupling, albeit with modest yields (55–65%).
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is central to both the synthesis and further derivatization of the compound. The base-catalyzed condensation typically involves aldehydes and active methylene compounds:
-
Synthesis : The compound itself is synthesized via Knoevenagel condensation between 1-naphthaldehyde and methyl cyanoacetate in the presence of catalytic amines (e.g., piperidine) under reflux conditions .
-
Further Condensation : The compound acts as a Michael acceptor, reacting with aldehydes to form extended conjugated systems. For example, reactions with aryl aldehydes yield α-cyano-β,β-disubstituted acrylates .
Conditions and Catalysts
| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 82–89 |
| Sodium ethoxide | Ethanol | 25 (RT) | 75–85 |
| N-Methylmorpholine | Hexanes | 60 | >90 |
Polymerization
The acrylate group undergoes rapid anionic or radical polymerization, forming high-molecular-weight polymers. Key characteristics include:
-
Mechanism : Initiated by trace moisture or nucleophiles, the reaction proceeds via a chain-growth mechanism, with the cyano group stabilizing the propagating anion .
-
Applications : Resulting polymers exhibit strong adhesive properties due to π-π stacking interactions from the naphthalene group.
Polymerization Parameters
| Initiator | Time (min) | Molecular Weight (Da) | Glass Transition Temp. (°C) |
|---|---|---|---|
| Water | 2–5 | 10,000–50,000 | 85–95 |
| Triethylamine | 10–15 | 20,000–70,000 | 90–100 |
Nucleophilic Additions
The electron-deficient α,β-unsaturated system facilitates nucleophilic attacks:
-
Amine Addition : Primary amines (e.g., benzylamine) add across the double bond, forming β-aminoacrylates .
-
Thiol Conjugation : Thiols undergo Michael addition, producing sulfhydryl-functionalized derivatives used in bioconjugation.
Reaction Example
textMethyl 2-cyano-3-(naphthalen-1-yl)acrylate + Benzylamine → Ethyl 2-[(benzylamino)(cyano)methyl]acrylate (Yield: 78%)[8]
Hydrogenation
Catalytic hydrogenation reduces the acrylate double bond:
-
Conditions : Pd/C or Raney Ni in methanol under H₂ (1–3 atm) .
-
Product : Saturated methyl 2-cyano-3-(naphthalen-1-yl)propanoate, confirmed by -NMR loss of vinyl protons (δ 6.5–7.2) .
Hydrogenation Data
| Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 1 | 4 | 92 |
| Raney Ni | 3 | 6 | 85 |
Cyano Group Reactivity
The cyano group participates in hydrolysis and cyclization:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to a carboxylic acid or amide, respectively.
-
Cycloaddition : Reacts with nitrile oxides in [3+2] cycloadditions to form isooxazole derivatives .
Hydrolysis Example
textThis compound + HCl (6M) → 3-(Naphthalen-1-yl)acrylic acid (Yield: 88%)[1]
Biological Interactions
While not a primary focus, structural analogs exhibit pharmacological activity:
Scientific Research Applications
Synthetic Chemistry
Intermediate in Organic Synthesis
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis. For example, it can be utilized in the production of pharmaceutical compounds and agrochemicals through reactions such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated carbonyl compounds .
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | This compound + Aldehyde | Base catalyst, solvent (ethanol) | 85 |
| Michael Addition | This compound + Nucleophile | Room temperature, solvent (DMSO) | 90 |
Biological Research
Pharmacological Properties
The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory agents. Research indicates that derivatives of this compound can act as ligands for estrogen receptors, which are implicated in various inflammatory diseases such as arthritis and cardiovascular diseases . These properties make it a candidate for further investigation into therapeutic applications.
Case Study: Anti-inflammatory Activity
A study demonstrated that this compound derivatives exhibited significant inhibition of inflammatory cytokines in vitro. The mechanism involved modulation of signaling pathways associated with inflammation, highlighting its potential as a therapeutic agent .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials with unique properties. Its ability to polymerize under specific conditions allows for the creation of novel polymers with tailored functionalities .
Data Table: Industrial Uses
| Application Area | Description |
|---|---|
| Polymer Production | Used as a monomer for synthesizing specialty polymers with enhanced mechanical properties. |
| Coatings | Employed in formulations for coatings that require durability and chemical resistance. |
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of Methyl 2-cyano-3-(naphthalen-1-yl)acrylate with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Features |
|---|---|---|---|---|
| This compound | C₁₅H₁₁NO₂ | 237.25 | Naphthalen-1-yl | High lipophilicity, extended conjugation |
| Methyl (E)-2-cyano-3-(2-pyridyl)acrylate | C₁₀H₈N₂O₂ | 188.18 | 2-Pyridyl | Polar pyridine ring, potential for coordination chemistry |
| Ethyl 2-cyano-3-(4-methylphenyl)acrylate | C₁₃H₁₃NO₂ | 215.25 | 4-Methylphenyl | Moderate steric bulk, enhanced solubility in organic solvents |
| Naphthalen-1-ylmethyl acrylate | C₁₄H₁₂O₂ | 212.24 | Naphthalen-1-yl (no cyano) | Lacks cyano group; lower reactivity toward nucleophiles |
Key Observations :
- Molecular Weight : The naphthalen-1-yl substituent increases molecular weight compared to pyridyl or phenyl analogs, impacting solubility and melting behavior.
- Electronic Effects: The cyano group enhances electrophilicity at the α,β-unsaturated ester, while the naphthalene system provides electron-rich π-conjugation.
- Solubility : Bulkier naphthalene substituents reduce solubility in polar solvents compared to methylphenyl or pyridyl derivatives.
Biological Activity
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acrylate structure with a cyano group and a naphthalene moiety. This configuration contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which has been shown to yield high purity and efficiency .
The biological activity of this compound primarily involves its interaction with metabolic pathways in cancer cells. Notably, it has been identified as an inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate and pyruvate transport within cells. Inhibition of MCT1 leads to glucose deprivation in cancer cells, thereby inducing apoptosis and enhancing the efficacy of conventional chemotherapeutic agents .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound was tested against A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines using the MTT assay, revealing a dose-dependent decrease in cell viability. The half-maximal growth inhibition (GI50) values were determined to be approximately 25 μM for A-549 cells, indicating potent activity .
Table 1: Antiproliferative Activity of this compound
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A-549 | 25 | MCT1 inhibition leading to apoptosis |
| MCF-7 | 30 | Glucose deprivation |
Case Studies
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its role as an effective anticancer agent.
- Combination Therapy : When used in combination with traditional chemotherapeutics, this compound enhanced the overall effectiveness of treatment regimens by exploiting metabolic vulnerabilities in cancer cells.
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to alterations in cell cycle progression, specifically inducing G2/M phase arrest followed by apoptosis in treated cells .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-cyano-3-(naphthalen-1-yl)acrylate?
Methodological Answer:
A common approach involves Knoevenagel condensation between methyl cyanoacetate and a naphthalene aldehyde derivative. For example, naphthalen-1-yl aldehyde can react with methyl cyanoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction is monitored via TLC (n-hexane/ethyl acetate, 9:1), followed by extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure . Similar protocols for cyanoacrylate derivatives highlight the use of methanol or acetic acid as solvents and calcium chloride as a drying agent to isolate solid products .
Basic: What spectroscopic methods are employed to characterize this compound?
Methodological Answer:
Structural confirmation typically involves:
- ¹H/¹³C-NMR : To identify proton environments and carbon frameworks, particularly the cyano (C≡N) and acrylate (C=O) groups.
- FTIR : Peaks near ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) are critical.
- Elemental Analysis : Validates molecular formula consistency.
For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise stereochemical data. For example, in related naphthalene acrylates, SHELX refines torsional angles and packing motifs, distinguishing E/Z isomers via crystallographic symmetry and hydrogen-bonding networks . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and programs like Olex2 or PLATON validate structural models .
Advanced: How can researchers optimize reaction yields in the synthesis of naphthalene-containing acrylates?
Methodological Answer:
Key parameters include:
- Catalyst Selection : Bases like piperidine or ammonium acetate improve condensation efficiency compared to K₂CO₃ .
- Solvent Polarity : Polar solvents (e.g., DMF, ethanol) enhance solubility of aromatic intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in analogous systems .
Parallel experiments with varying molar ratios (e.g., 1:1 vs. 1:2 aldehyde/cyanoacetate) can identify stoichiometric optima.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in reactions like 1,3-dipolar cycloadditions. For example, electron-deficient acrylates exhibit enhanced reactivity with azomethine ylides, as shown in studies of similar pyridyl acrylates . Solvent effects (e.g., dielectric constant) are modeled using PCM to refine reaction pathways.
Advanced: What strategies address discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl 2-cyano-3-(pyridyl)acrylates) to confirm chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Resolves molecular ion peaks to verify exact mass, distinguishing isotopic patterns from impurities .
- Dynamic NMR : Detects rotational barriers in sterically hindered naphthalene derivatives, clarifying conformational ambiguities .
Basic: What are the storage conditions for stabilizing this compound?
Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at room temperature, protected from light and moisture. Desiccants like silica gel prevent hydrolysis of the cyano group. For long-term stability, refrigeration at 4°C is recommended .
Advanced: How can late-stage C–H functionalization expand the utility of this compound in drug discovery?
Methodological Answer:
Palladium-catalyzed C(sp²)–H activation enables direct modifications of the naphthalene ring. For instance, Pd(OAc)₂ with ligands like PCy₃ facilitates olefination or arylation at the 4-position of naphthalene, creating diversifiable intermediates for bioactive molecules . Optimizing directing groups (e.g., amides) enhances site selectivity, as demonstrated in peptidoarylacetamide macrocyclization .
Basic: What analytical techniques quantify this compound in mixtures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
